4-iodophenyl N,N-diphenylcarbamate
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Overview
Description
4-Iodophenyl N,N-diphenylcarbamate is an organic compound with the molecular formula C19H14INO2. It is a derivative of carbamate, characterized by the presence of an iodine atom on the phenyl ring and two phenyl groups attached to the carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodophenyl N,N-diphenylcarbamate can be achieved through several methods. One common approach involves the reaction of 4-iodophenol with diphenylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature .
Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without an inert atmosphere. This one-pot reaction allows for the precipitation of products from the reaction mixture, which can be obtained in high purity by filtration .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of reagents, solvents, and reaction conditions can be optimized to achieve high yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Iodophenyl N,N-diphenylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted carbamates, while oxidation reactions may produce corresponding carbonyl compounds .
Scientific Research Applications
4-Iodophenyl N,N-diphenylcarbamate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the development of drugs and therapeutic agents due to its potential biological activity.
Materials Science: It is employed in the preparation of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-iodophenyl N,N-diphenylcarbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structure and functional groups . The iodine atom and carbamate moiety play crucial roles in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
4-Iodophenylacetic Acid: Similar in structure but contains an acetic acid group instead of the carbamate moiety.
4-Iodophenylacetonitrile: Contains a nitrile group instead of the carbamate moiety.
N-Cyclohexyl-N’-(4-Iodophenyl)Urea: Contains a urea group instead of the carbamate moiety.
Uniqueness
4-Iodophenyl N,N-diphenylcarbamate is unique due to its specific combination of an iodine-substituted phenyl ring and a diphenylcarbamate moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C19H14INO2 |
---|---|
Molecular Weight |
415.2 g/mol |
IUPAC Name |
(4-iodophenyl) N,N-diphenylcarbamate |
InChI |
InChI=1S/C19H14INO2/c20-15-11-13-18(14-12-15)23-19(22)21(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H |
InChI Key |
VEEUFJZKSNUTOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)OC3=CC=C(C=C3)I |
Origin of Product |
United States |
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